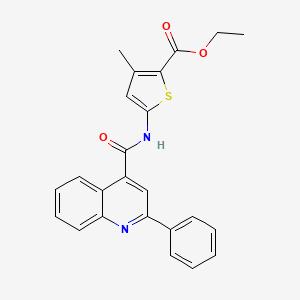

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

Description

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-3-29-24(28)22-15(2)13-21(30-22)26-23(27)18-14-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-14H,3H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPCOHBUYNNOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves several steps. One common synthetic route includes the condensation reaction of thiophene derivatives with quinoline carboxylic acids under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has demonstrated that compounds similar to ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate exhibit promising anticancer properties. For instance, derivatives containing quinoline and thiophene moieties have been tested against various cancer cell lines, showing significant cytotoxic effects. A study reported that certain quinoline derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research involving similar thiophene derivatives has shown effectiveness against various bacterial strains. The diameter of inhibition zones was measured to assess antibacterial activity, with results indicating that certain derivatives could inhibit bacterial growth significantly .

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies help elucidate the interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of various substituents on the thiophene and quinoline rings in modulating biological activity. Variations in the phenyl group attached to the quinoline core can significantly influence the compound's efficacy against cancer cells and pathogens .

Synthetic Applications

3.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between appropriate precursors such as thiophenes and quinolines under specific conditions. The Gewald reaction is one notable method for synthesizing substituted thiophenes, which can subsequently be modified to produce the target compound .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Tipepidine: A cough suppressant containing a thiophene nucleus.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that incorporates a thiophene ring, a quinoline moiety, and an amide functional group. Its molecular formula is . The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene and quinoline exhibit notable antimicrobial properties. For instance, compounds containing similar structures have demonstrated significant activity against various bacterial strains, including those resistant to standard antibiotics. The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit vital enzymes involved in cell wall synthesis .

Anti-inflammatory Effects

Quinoline derivatives have been extensively studied for their anti-inflammatory properties. This compound may exhibit similar effects by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in inflammatory pathways. In vitro studies on related compounds have shown inhibition of inducible nitric oxide synthase (iNOS) and COX-2, suggesting a mechanism through which these compounds could modulate inflammatory responses .

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes, such as COX-1 and COX-2.

- Receptor Interaction : It might interact with cellular receptors to modulate signaling pathways associated with inflammation and infection.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially leading to cytotoxic effects against cancer cells.

Study 1: Antimicrobial Evaluation

A study evaluating various thiophene derivatives found that compounds with structural similarities to this compound exhibited antimicrobial activity comparable to standard treatments like ampicillin and gentamicin against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Assessment

In another investigation, quinoline derivatives were assessed for their ability to inhibit nitric oxide production in RAW 264.7 macrophages. The results indicated that certain derivatives significantly reduced LPS-stimulated NO production, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves multi-step functionalization of the thiophene core. Key steps include:

- Amidation : Coupling 2-phenylquinoline-4-carboxylic acid to the thiophene scaffold using coupling agents like EDCI/HOBt under inert atmospheres (N₂) .

- Esterification : Ethyl ester formation via nucleophilic acyl substitution, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

- Optimization : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%) to maximize yield. Use HPLC or ¹H NMR to assess purity (>95% required for biological assays) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbonyl (δ ~165–170 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare with analogs in PubChem .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (e.g., m/z ~500–550). High-resolution data (HRMS) resolves isotopic patterns .

- HPLC : C18 column with UV detection (λ = 254 nm) to quantify purity. Gradient elution (acetonitrile/water) ensures separation of regioisomers .

Advanced: How can crystallographic data inconsistencies (e.g., thermal motion, disorder) be resolved during structure refinement?

Answer:

- Software : Use SHELXL for anisotropic refinement of non-H atoms. Apply restraints (e.g., DELU, SIMU) to manage disorder in flexible groups like the ethyl ester .

- Validation : Check R1/wR2 convergence (<0.05/0.15). Use PLATON to analyze hydrogen bonds (e.g., N–H···O=C interactions) and verify geometry with Mogul bond-length databases .

- Thermal Motion : Apply TLS models to partition displacement parameters for the quinoline moiety .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace phenylquinoline with naphthyridine) and assess activity via enzymatic assays (IC₅₀ values) .

- Molecular Docking : Use AutoDock Vina to predict binding modes to kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning) .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential groups (e.g., thiophene carbonyl for hydrogen bonding) .

Advanced: How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Answer:

- Graph Set Analysis : Classify motifs (e.g., R₂²(8) for N–H···O=C dimers) using Mercury. Correlate with solubility: stronger H-bond networks reduce solubility in apolar solvents .

- Thermal Stability : DSC/TGA reveals melting points linked to H-bond density. For example, layered H-bonding in polymorphs increases decomposition temperatures .

Basic: What solvent systems are recommended for solubility studies and formulation in biological assays?

Answer:

- Primary Solvents : DMSO (stock solutions, 10 mM), diluted with PBS (pH 7.4) to ≤1% DMSO. Confirm stability via UV-Vis (no aggregation at λ > 300 nm) .

- Alternatives : Cyclodextrin complexes or PEG-400 co-solvents for in vivo studies. Measure logP (HPLC retention time) to predict membrane permeability .

Advanced: How are contradictory reactivity data (e.g., competing oxidation pathways) resolved during mechanistic studies?

Answer:

- Isotopic Labeling : Use ¹⁸O-H₂O to trace oxidation sites (e.g., thiophene vs. quinoline). Monitor intermediates via LC-MS .

- DFT Calculations : Gaussian 16 simulations predict activation energies for pathways (e.g., epoxidation vs. hydroxylation). Validate with kinetic isotope effects .

Advanced: What methods are used to screen for polymorphs and assess their bioactivity differences?

Answer:

- High-Throughput Crystallization : Use microbatch under oil with varied solvents (e.g., ethanol/water). Characterize forms via PXRD (e.g., Form I vs. II) .

- Dissolution Testing : Compare bioavailability in simulated gastric fluid (USP apparatus II). Correlate with lattice energy (calculated from DSC) .

Basic: How is compound stability assessed under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 h). Monitor hydrolytic cleavage of the ester group via ¹H NMR .

- Light/Heat Stress : ICH guidelines: 40°C/75% RH for 4 weeks. Use HPLC to detect photodegradants (e.g., quinoline N-oxide) .

Advanced: What computational approaches validate electronic structure-property relationships for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.